molecular formula C23H20N4O5S B11448861 N-(4-methylbenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(4-methylbenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11448861
M. Wt: 464.5 g/mol
InChI Key: SVXSCZIMLWAYSR-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents like nitric acid.

    Attachment of the Methylphenyl and Nitrobenzyl Groups: These groups are attached through substitution reactions, often using reagents like alkyl halides and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques like ultrasonic-assisted synthesis .

Chemical Reactions Analysis

N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and alkyl halides for substitution. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of cellular pathways. The exact pathways and targets depend on the specific biological context and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar compounds to N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE include:

The uniqueness of N-[(4-METHYLPHENYL)METHYL]-2-{1-[(3-NITROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological properties.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C23H20N4O5S/c1-15-5-7-16(8-6-15)12-24-20(28)14-26-22(29)21-19(9-10-33-21)25(23(26)30)13-17-3-2-4-18(11-17)27(31)32/h2-11H,12-14H2,1H3,(H,24,28)

InChI Key

SVXSCZIMLWAYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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